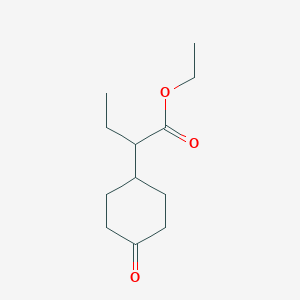
Ethyl 2-(4-oxocyclohexyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-oxocyclohexyl)butanoate is an organic compound . It is an important organic synthesis intermediate with various industrial applications .
Synthesis Analysis
The synthesis of Ethyl 2-(4-oxocyclohexyl)butanoate is typically for research and development use by, or directly under the supervision of, a technically qualified individual .Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-oxocyclohexyl)butanoate is C12H20O3 . Its molecular weight is 212.29 .Wissenschaftliche Forschungsanwendungen
Biofuel and Biocommodity Chemical Production
Ethyl 2-(4-oxocyclohexyl)butanoate has potential applications in the production of biofuels and biocommodity chemicals. Research demonstrates the use of a TEV-protease based expression system in Saccharomyces cerevisiae for the production of 2-butanol and its chemical precursor butanone (MEK) through the catalysis of meso-2,3-butanediol conversion. This process involves a B12-dependent dehydratase step and a subsequent conversion by a NADH dependent secondary alcohol dehydrogenase, highlighting the compound's role in sustainable chemical synthesis (Ghiaci, Norbeck, & Larsson, 2014).
Chemical Synthesis
In another study, Ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate, a compound structurally related to Ethyl 2-(4-oxocyclohexyl)butanoate, was successfully synthesized from ethyl 2-oxocyclopentanecarboxylate and ethyl 4-bromobutanoate. This synthesis, catalyzed by tetrabutylammonium iodide under mild conditions, led to the creation of spirononane-1,6-dione through hydrolysis, decarboxylation, and ring closure reactions, demonstrating the compound's utility in organic synthesis and the development of new chemical entities (Wang Jun, 2010).
Solvent Effects in Solubility Studies
Ethyl 2-(4-oxocyclohexyl)butanoate's related compounds have been explored for their solubility in various solvents, which is crucial for its purification and application in different chemical processes. A study on the solubility of 2-amino-3-methylbenzoic acid in twelve pure solvents, including ethyl acetate and 2-butanone, provides insights into the solvent effects and solubility behaviors of similar compounds. Such research aids in understanding the solution processes and enhances the efficiency of chemical syntheses involving Ethyl 2-(4-oxocyclohexyl)butanoate and its derivatives (Zhu et al., 2019).
Pesticide Development
Ethyl 2-(4-oxocyclohexyl)butanoate derivatives have been investigated for their potential as biochemically activated insect hormonogenic compounds (juvenogens) in pest control. This research includes the synthesis of enantiomers and the exploration of their biological activities, showcasing the compound's application in developing environmentally friendly pest control agents (Wimmer et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known to be an important intermediate in organic synthesis .
Biochemical Pathways
Ethyl 2-(4-oxocyclohexyl)butanoate is involved in several biochemical pathways due to its role as an organic synthesis intermediate . It can be used in the synthesis of polymers and as a solvent in organic reactions . .
Result of Action
The molecular and cellular effects of Ethyl 2-(4-oxocyclohexyl)butanoate’s action are largely dependent on its role in the specific chemical reactions it is involved in. As an organic synthesis intermediate, it contributes to the formation of various end products .
Action Environment
The action, efficacy, and stability of Ethyl 2-(4-oxocyclohexyl)butanoate can be influenced by various environmental factors. For instance, the compound may exhibit different properties under different temperature and pH conditions . .
Eigenschaften
IUPAC Name |
ethyl 2-(4-oxocyclohexyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-3-11(12(14)15-4-2)9-5-7-10(13)8-6-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBCTQKZGGTHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCC(=O)CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-oxocyclohexyl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

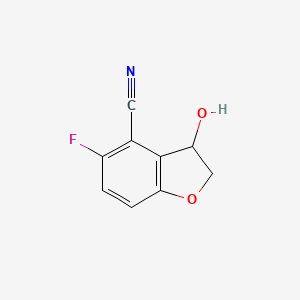
![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)
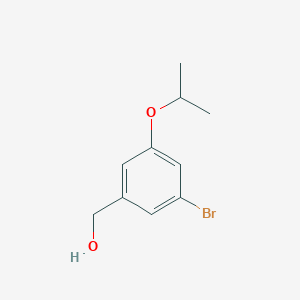

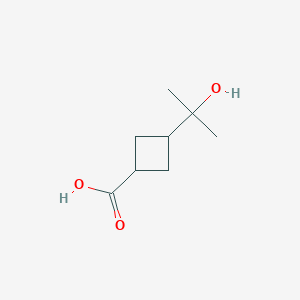
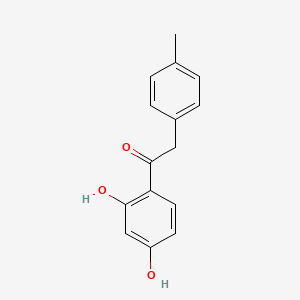
![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)


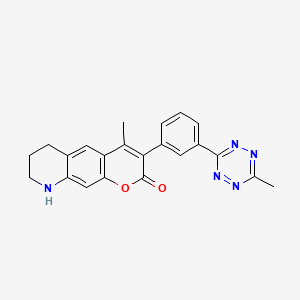



![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)